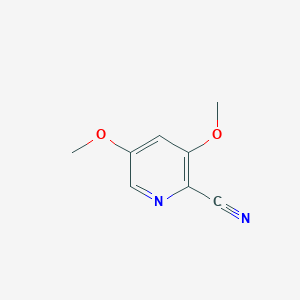

3,5-Dimethoxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXBVWYMXUENCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670257 | |

| Record name | 3,5-Dimethoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36057-45-1 | |

| Record name | 3,5-Dimethoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dimethoxybenzonitrile: Properties, Synthesis, and Applications

Introduction: Clarifying the Structure and Significance

In the landscape of organic synthesis, precision in molecular architecture is paramount. This guide focuses on 3,5-Dimethoxybenzonitrile , a key aromatic nitrile building block. It is important to distinguish this compound from its pyridine-based analogue, 3,5-dimethoxypicolinonitrile. While both are dimethoxy-substituted nitriles, the core of the molecule discussed herein is a benzene ring, conferring distinct reactivity and utility. 3,5-Dimethoxybenzonitrile serves as a versatile intermediate in the synthesis of a range of high-value molecules, from pharmaceuticals to materials for organic electronics.[1] Its strategic placement of two electron-donating methoxy groups on the aromatic ring significantly influences its chemical behavior, enhancing its solubility and reactivity in crucial synthetic transformations.[1] This guide provides an in-depth exploration of its chemical and physical properties, a detailed protocol for its synthesis, and a discussion of its applications, particularly in the realm of drug discovery and development.

Chemical Structure and Physicochemical Properties

3,5-Dimethoxybenzonitrile is a white to off-white crystalline powder.[1] The presence of the two methoxy groups at the meta positions relative to the nitrile group dictates the molecule's electronic and steric properties. These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity in various chemical reactions.

Structural and Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 19179-31-8 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 87-89 °C | [1] |

| Boiling Point | Not readily available | |

| Solubility | Enhanced solubility in organic solvents | [1] |

| InChI Key | NVTHWSJNXVDIKR-UHFFFAOYSA-N | [1] |

graph "3,5-Dimethoxybenzonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents C1 -- N [len=1.5, label=" C≡N"]; C3 -- O1 [len=1.5, label=" O"]; O1 -- C7 [len=1.5, label="CH₃"]; C5 -- O2 [len=1.5, label=" O"]; O2 -- C8 [len=1.5, label="CH₃"];

// Atom labels C1 [label="C"]; C2 [label="CH"]; C3 [label="C"]; C4 [label="CH"]; C5 [label="C"]; C6 [label="CH"]; N [label="N"]; O1 [label="O"]; C7 [label="CH₃"]; O2 [label="O"]; C8 [label="CH₃"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="-1.3,-2.25!"]; C6 [pos="-1.3,-0.75!"]; N [pos="0,1.5!"]; O1 [pos="2.6,-3!"]; C7 [pos="3.9,-2.25!"]; O2 [pos="-2.6,-3!"]; C8 [pos="-3.9,-2.25!"]; }

Caption: Chemical structure of 3,5-Dimethoxybenzonitrile.

Spectroscopic Data for Structural Elucidation

The structural confirmation of 3,5-Dimethoxybenzonitrile relies on a combination of modern spectroscopic techniques. The following data provides a reference for its characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is characterized by the signals from the aromatic protons and the methoxy groups. Due to the symmetry of the molecule, the two aromatic protons ortho to the nitrile group (at C2 and C6) are chemically equivalent, as are the two methoxy groups.

-

Aromatic Protons (H2, H6): A doublet is expected for the protons at the 2 and 6 positions.

-

Aromatic Proton (H4): A triplet is expected for the proton at the 4 position.

-

Methoxy Protons (-OCH₃): A singlet corresponding to the six protons of the two methoxy groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Nitrile Carbon (-C≡N): A signal in the downfield region, typically around 118 ppm for benzonitriles.[2]

-

Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring. The carbons attached to the methoxy groups (C3 and C5) will be significantly downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the nitrile group (C1) will also be in the downfield region.

-

Methoxy Carbons (-OCH₃): A signal in the upfield region corresponding to the carbons of the two methoxy groups.

IR (Infrared) Spectroscopy

The IR spectrum reveals the presence of the key functional groups.

-

Nitrile Stretch (-C≡N): A sharp, characteristic absorption band is expected around 2230 cm⁻¹.[2]

-

C-O Stretch (Aromatic Ether): Strong absorption bands are expected in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands are expected above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of 3,5-Dimethoxybenzonitrile (163.17 g/mol ). Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[3]

-

Fragmentation Pattern: Common fragmentation pathways for aromatic ethers may involve the loss of a methyl group (M-15) or a methoxy group (M-31).

Synthesis of 3,5-Dimethoxybenzonitrile

A reliable and efficient method for the synthesis of 3,5-Dimethoxybenzonitrile is the palladium-catalyzed cyanation of 1-bromo-3,5-dimethoxybenzene. This cross-coupling reaction offers high functional group tolerance and generally proceeds under milder conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[4] The use of a non-toxic cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage in terms of safety and practicality.[3][5]

Caption: Workflow for the synthesis of 3,5-Dimethoxybenzonitrile.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

1-Bromo-3,5-dimethoxybenzene

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAC))

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dimethoxybenzene (1.0 eq), potassium ferrocyanide trihydrate (0.5-1.0 eq), palladium(II) acetate (0.01-0.05 eq), dppf (0.02-0.10 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,5-Dimethoxybenzonitrile.

Applications in Research and Development

3,5-Dimethoxybenzonitrile is a valuable building block in several areas of chemical research and development, with its primary utility in the synthesis of more complex molecules.

Pharmaceutical and Agrochemical Synthesis

The nitrile group of 3,5-Dimethoxybenzonitrile is a versatile functional handle that can be transformed into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles, which are common moieties in biologically active compounds. The 3,5-dimethoxyphenyl scaffold itself is present in a number of molecules with therapeutic potential. For instance, derivatives of this scaffold have been investigated as kinase inhibitors for the treatment of cancer.[6] The electron-donating methoxy groups can influence the binding of the molecule to its biological target and can also impact its metabolic stability and pharmacokinetic properties.

Materials Science

The electron-rich aromatic system of 3,5-Dimethoxybenzonitrile makes it a potential precursor for the synthesis of materials for organic electronics.[1] By incorporating this unit into larger conjugated systems, it is possible to tune the electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

3,5-Dimethoxybenzonitrile is a strategically important chemical intermediate with a unique combination of reactivity and structural features. Its synthesis via modern palladium-catalyzed cross-coupling methods offers a safe and efficient route to this valuable compound. The versatility of its nitrile group and the electronic influence of the dimethoxy substitution pattern make it a key building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in these fields.

References

- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633.

- Fleming, J. J., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

- Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

-

Fiveable. Benzonitrile Definition - Organic Chemistry Key Term. [Link]

- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.

- Gopakumar, G., & Anil, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38431-38453.

-

PubChem. 3,4,5-Trimethoxybenzonitrile. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

- Google Patents. US11684620B2 - Pharmaceutical compositions comprising N-(3,5-dimethoxyphenyl)-N′-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US11684620B2 - Pharmaceutical compositions comprising N-(3,5-dimethoxyphenyl)-Nâ²-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Identification of 3,5-Dimethoxypicolinonitrile (CAS: 36057-45-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its derivatives are integral to a vast array of pharmaceuticals and functional materials. 3,5-Dimethoxypicolinonitrile, a polysubstituted pyridine, represents a particularly valuable building block. The strategic placement of two electron-donating methoxy groups and an electron-withdrawing nitrile group on the pyridine ring creates a unique electronic and steric profile. This substitution pattern not only influences the molecule's reactivity but also provides multiple points for further functionalization, making it a desirable intermediate in the synthesis of complex target molecules.[3][4] This guide offers a comprehensive technical overview of its synthesis, analytical identification, and potential applications, grounded in established scientific principles.

Section 1: Physicochemical and Structural Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 36057-45-1 | [5] |

| Molecular Formula | C₈H₈N₂O₂ | |

| Molecular Weight | 164.16 g/mol | [3] |

| IUPAC Name | 3,5-dimethoxypyridine-2-carbonitrile | |

| Boiling Point | 338.6 ± 37.0 °C (Predicted) | [5] |

| Heavy Atom Count | 12 | [6] |

Section 2: Synthetic Strategy: The Reissert-Henze Approach

The synthesis of substituted picolinonitriles can be achieved through various routes, including the direct cyanation of pyridines or the dehydration of corresponding amides.[7] However, for introducing a cyano group at the C2 position, the cyanation of a pyridine N-oxide, often via a Reissert-Henze type reaction, is a particularly effective and well-established method.[8][9][10] This approach offers high regioselectivity for the C2 position.

The causality behind this strategy lies in the activation of the pyridine ring. The N-oxide functionality makes the α-carbon (C2) susceptible to nucleophilic attack. An acylating agent, such as benzoyl chloride, reacts with the N-oxide to form a highly reactive N-acyloxypyridinium salt. This intermediate readily reacts with a cyanide nucleophile (e.g., from KCN or TMSCN) to introduce the cyano group at the C2 position, followed by elimination to regenerate the aromatic pyridine ring.[11][12]

// Nodes Start [label="3,5-Dimethoxypyridine", fillcolor="#34A853"]; Step1 [label="Oxidation\n(e.g., m-CPBA)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate1 [label="3,5-Dimethoxypyridine N-Oxide"]; Step2 [label="Acylation\n(e.g., Benzoyl Chloride)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate2 [label="N-Benzoyloxypyridinium Salt\n(Reissert-Henze Intermediate)"]; Step3 [label="Cyanation\n(e.g., KCN or TMSCN)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="3,5-Dimethoxypicolinonitrile", fillcolor="#EA4335"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product;

// Ranks {rank=same; Start; } {rank=same; Step1; } {rank=same; Intermediate1; } {rank=same; Step2; } {rank=same; Intermediate2; } {rank=same; Step3; } {rank=same; Product; } } Caption: Synthetic workflow via the Reissert-Henze reaction.

Experimental Protocol: Synthesis via N-Oxide Cyanation

This protocol is a representative method based on established literature for similar transformations. Researchers should optimize conditions for this specific substrate.

-

Step 1: N-Oxide Formation:

-

Dissolve 3,5-dimethoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.3 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with aqueous sodium bisulfite, aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethoxypyridine N-oxide.

-

-

Step 2: Reissert-Henze Cyanation:

-

Suspend the crude 3,5-dimethoxypyridine N-oxide (1.0 eq) and potassium cyanide (KCN, ~1.5 eq) in a mixture of DCM and water.

-

Cool the suspension to 0 °C.

-

Add benzoyl chloride (~1.2 eq) dropwise via a syringe, ensuring the temperature remains low.

-

Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain 3,5-Dimethoxypicolinonitrile.

-

Section 3: A Multi-Technique Approach to Structural Identification

Confident identification of the target compound requires a synergistic approach, utilizing multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3]

Predicted ¹H NMR Spectral Data: The structure of 3,5-Dimethoxypicolinonitrile suggests a simple and highly informative ¹H NMR spectrum.

-

Aromatic Protons: Two distinct signals are expected in the aromatic region. The proton at the C4 position will appear as a doublet, coupled to the C6 proton. The C6 proton will also appear as a doublet, coupled back to the C4 proton. The electron-donating methoxy groups will shield these protons, shifting them upfield relative to unsubstituted pyridine.

-

Methoxy Protons: Two sharp singlets are expected for the two non-equivalent methoxy groups at the C3 and C5 positions. Their chemical shifts will be in the typical range for aryl methyl ethers.

Predicted ¹³C NMR Spectral Data: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons bearing the methoxy groups (C3, C5) will be significantly shielded and appear at higher field, while the nitrile-bearing carbon (C2) will be deshielded.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear in its characteristic region, typically between 115-130 ppm.

-

Methoxy Carbons: Two signals for the two distinct methoxy carbons will be present in the typical aliphatic ether region.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| H-4 | ~7.2 - 7.4 | d | ~110 - 120 |

| H-6 | ~8.0 - 8.2 | d | ~140 - 145 |

| -OCH₃ (C3) | ~3.9 - 4.1 | s | ~55 - 57 |

| -OCH₃ (C5) | ~3.8 - 4.0 | s | ~55 - 57 |

| C-2 | - | - | ~125 - 135 |

| C-3 | - | - | ~155 - 160 |

| C-5 | - | - | ~158 - 163 |

| C≡N | - | - | ~115 - 120 |

Note: These are predictions based on additive models and data from similar substituted pyridines.[5] Actual values may vary.

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height is adequate for the spectrometer's probe (~4-5 cm).

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the presence of specific functional groups.[9] The spectrum of 3,5-Dimethoxypicolinonitrile will be characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretch | 2240 - 2220 | Strong, Sharp |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1250 - 1200 | Strong |

| C-O-C (Aryl Ether) | Symmetric Stretch | 1070 - 1020 | Strong |

| C=C / C=N (Aromatic) | Ring Stretch | 1600 - 1450 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (Alkyl, -OCH₃) | Stretch | 3000 - 2850 | Medium |

The most diagnostic peak is the strong, sharp nitrile stretch around 2230 cm⁻¹. Its position indicates conjugation with the aromatic ring. The strong absorptions in the 1250-1020 cm⁻¹ region are characteristic of the aryl ether linkages.

Protocol: IR Sample Preparation (KBr Pellet)

-

Thoroughly dry both the sample and high-purity potassium bromide (KBr) powder to remove moisture.

-

In an agate mortar, grind ~1-2 mg of the sample with ~100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for purity assessment and reaction monitoring.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺•): Under Electron Ionization (EI), a clear molecular ion peak is expected at an m/z of 164, corresponding to the molecular weight of C₈H₈N₂O₂.

-

Fragmentation: The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments.[5] Key fragmentation pathways could include:

-

Loss of a methyl radical (•CH₃): A significant peak at m/z 149 ([M-15]⁺) from the cleavage of a methoxy group.

-

Loss of formaldehyde (CH₂O): A peak at m/z 134 ([M-30]⁺) via rearrangement and loss from a methoxy group.

-

Loss of an oxygen atom: A fragmentation characteristic of some N-oxides, though less common for pyridines themselves, could lead to a peak at m/z 148 ([M-16]⁺).

-

Protocol: LC-MS Analysis

-

Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.

-

Inject the sample onto an appropriate HPLC column (e.g., C18 reverse-phase).

-

Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid for better ionization in positive ion mode).

-

Direct the eluent to the mass spectrometer source (e.g., Electrospray Ionization - ESI).

-

Acquire data in full scan mode to detect the protonated molecule [M+H]⁺ at m/z 165 and in tandem MS (MS/MS) mode to analyze fragmentation patterns.

Section 4: Relevance and Applications in Drug Discovery

The picolinonitrile scaffold is considered a "privileged structure" in medicinal chemistry. The nitrile group is a versatile functional handle; it is metabolically robust and can act as a hydrogen bond acceptor, mimicking a carbonyl group in interactions with biological targets. Furthermore, it can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives.

The presence of two methoxy groups at the 3 and 5 positions significantly influences the molecule's properties. These groups can enhance solubility, modulate electronic properties, and provide steric bulk, which can be crucial for achieving selectivity for a particular biological target.[6] This substitution pattern is found in various bioactive molecules, including tubulin inhibitors and other anticancer agents.[6] Therefore, 3,5-Dimethoxypicolinonitrile serves as a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.[2][4]

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific, detailed toxicological profile for this compound is not widely published, data for analogous structures (e.g., substituted benzonitriles) should be considered.

-

General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

- CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents. (n.d.).

-

Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Publishing. (2021). Retrieved January 7, 2026, from [Link]

-

Reissert reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of advanced Biomedical and Pharmaceutical Sciences, 6(1). [Link]

-

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. (2005). Synthesis, 2005(06), 993–997. [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 7, 2026, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Retrieved January 7, 2026, from [Link]

-

Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). Retrieved January 7, 2026, from [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019). Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 7, 2026, from [Link]

-

Reissert‐Henze reaction - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. (2023). Retrieved January 7, 2026, from [Link]

-

1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (n.d.). Retrieved January 7, 2026, from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (1997). Retrieved January 7, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 7, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Retrieved January 7, 2026, from [Link]

-

Reissert‐Henze reaction (2020) | X.P. Brannmjk - SciSpace. (n.d.). Retrieved January 7, 2026, from [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved January 7, 2026, from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of (S)- and (R)-sporochnol by using the allylic substitution of the secondary allylic picolinate - Tokyo University of Science. (n.d.). Retrieved January 7, 2026, from [Link]

- CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents. (n.d.).

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved January 7, 2026, from [Link]

-

Reissert-Henze Reaction Research Articles - Page 1 - R Discovery. (n.d.). Retrieved January 7, 2026, from [Link]

-

Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene : r/Chempros - Reddit. (2024). Retrieved January 7, 2026, from [Link]

-

(PDF) Redetermination of 4-cyanopyridine N-oxide - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021). Retrieved January 7, 2026, from [Link]

-

Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. (2024). Retrieved January 7, 2026, from [Link]

-

Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins | The Journal of Physical Chemistry B - ACS Publications. (2016). Retrieved January 7, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Retrieved January 7, 2026, from [Link]

-

IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions - RSC Publishing. (2021). Retrieved January 7, 2026, from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. uni-saarland.de [uni-saarland.de]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

Title: A Strategic Approach to the Biological Activity Screening of the Novel Scaffold: 3,5-Dimethoxypicolinonitrile

An in-depth technical guide by a Senior Application Scientist

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The pyridine ring is a privileged scaffold, forming the core of numerous approved drugs, while the picolinonitrile moiety offers unique electronic and structural features. This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of 3,5-Dimethoxypicolinonitrile, a novel compound with an unexplored biological profile. As a Senior Application Scientist, the proposed workflow is grounded in field-proven methodologies, emphasizing a logical progression from foundational physicochemical and cytotoxicity assessments to broad, target-agnostic screens and subsequent hit deconvolution. This document serves as a technical blueprint for researchers and drug development professionals, detailing not only the "how" but the critical "why" behind each experimental choice, ensuring a robust and efficient evaluation of this promising new scaffold.

Introduction: Unveiling the Potential of a Novel Scaffold

The pyridine skeleton is a fundamental structural motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its presence in a vast array of bioactive molecules.[1] The addition of a nitrile group, as seen in the picolinonitrile structure, introduces a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can be pivotal for molecular recognition by biological targets. When further decorated with methoxy groups, as in 3,5-Dimethoxypicolinonitrile, the molecule's lipophilicity, metabolic stability, and target interaction profile are significantly modulated. This unique combination of features justifies a thorough and systematic investigation into its biological potential.

This guide outlines a strategic screening cascade designed to efficiently probe the bioactivity of 3,5-Dimethoxypicolinonitrile. The approach is intentionally broad at the outset, reflecting the absence of a predefined biological hypothesis for this novel entity.

Foundational Compound Profiling: Knowing Your Molecule

Before embarking on biological assays, a comprehensive understanding of the compound's fundamental physicochemical properties is paramount. This foundational knowledge is crucial for designing meaningful experiments, interpreting results, and avoiding common artifacts.

In Silico ADMET Profiling

Computational tools provide a rapid, preliminary assessment of a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help anticipate potential liabilities and guide experimental design.

| Property | Predicted Value | Rationale & Implication |

| Molecular Weight | 164.16 g/mol | Well within Lipinski's Rule of Five (<500), suggesting good potential for cell permeability. |

| LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeation. |

| Hydrogen Bond Acceptors | 3 (N in ring, N in nitrile, O in methoxy x2) | Provides ample opportunity for target-specific interactions. |

| Topological Polar Surface Area (tPSA) | ~58 Ų | Below the 140 Ų threshold, suggesting good potential for oral bioavailability. |

| Aqueous Solubility | Moderate | Predicted to be sufficient for in vitro assays; requires experimental verification. |

| CYP450 Inhibition | Low to Moderate Risk | Pyridine core can interact with heme iron; experimental validation is necessary. |

Essential Experimental Physicochemical Assessment

In silico predictions must be validated through rigorous experimental analysis.

Protocol: Aqueous Thermodynamic Solubility

-

Prepare a supersaturated stock of 3,5-Dimethoxypicolinonitrile in phosphate-buffered saline (PBS), pH 7.4.

-

Equilibrate the solution at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.

-

Centrifuge the suspension at >14,000 g for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Rationale : This establishes the maximum achievable concentration in a physiologically relevant buffer, defining the upper limit for in vitro assay concentrations and preventing false negatives due to compound precipitation.

The Tiered Screening Cascade: A Funnel Approach to Discovery

A tiered or cascaded approach is the most resource-efficient method for screening a novel compound. It begins with broad, essential assays and progresses to more specific and complex investigations based on initial findings.

Caption: A tiered workflow for screening 3,5-Dimethoxypicolinonitrile.

Tier 1: Cytotoxicity Profiling

The initial and most critical biological assessment is to determine the compound's inherent cytotoxicity. This context is essential for all subsequent assays, allowing researchers to distinguish between targeted biological effects and non-specific cell death.

Protocol: MTS Assay for General Cytotoxicity

-

Cell Culture : Seed human embryonic kidney (HEK293) or human liver carcinoma (HepG2) cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation : Prepare a 2X serial dilution of 3,5-Dimethoxypicolinonitrile in the appropriate cell culture medium, starting from a top concentration informed by its solubility (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Treatment : Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

-

MTS Reagent Addition : Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation & Readout : Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis : Convert absorbance values to percent viability relative to the vehicle control. Plot the dose-response curve and calculate the CC₅₀ (50% cytotoxic concentration) using non-linear regression.

-

Rationale & Trustworthiness : This assay establishes the concentration window for subsequent cell-based assays. Including a positive control (e.g., doxorubicin) validates assay performance. Running the assay in a sensitive cell line like HepG2 can provide early warnings of potential hepatotoxicity.[2]

Tier 2: Broad Phenotypic and Target-Agnostic Screening

With a non-toxic concentration range established, the compound can be screened across diverse biological systems to uncover potential activities.

A. Antimicrobial Screening The pyridine nucleus is present in many antimicrobial agents.[3] Therefore, assessing activity against a panel of pathogenic microbes is a logical starting point.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation : Prepare standardized inoculums (e.g., 5 x 10⁵ CFU/mL) of representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains in their respective broth media (e.g., Mueller-Hinton Broth, RPMI-1640).[4][5]

-

Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of 3,5-Dimethoxypicolinonitrile (e.g., from 64 µg/mL to 0.5 µg/mL).

-

Inoculation : Add the prepared microbial suspension to each well.

-

Controls : Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi), a negative/growth control (vehicle only), and a sterility control (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).[4]

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Rationale : This standardized broth microdilution method is a robust, widely accepted technique for quantifying antimicrobial potency and provides a clear, actionable endpoint.[5]

B. Broad Kinase Panel Screening The pyridine scaffold is a well-known "hinge-binder" that interacts with the ATP-binding site of protein kinases, a critical class of drug targets.[6][7]

-

Methodology : A cost-effective approach is to submit the compound to a commercial service (e.g., Eurofins, Promega) for screening against a large, diverse panel of kinases (e.g., >300). Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM).

-

Data Output : Results are usually reported as "% Inhibition" at the tested concentration.

-

Rationale : This provides a rapid and comprehensive overview of the compound's potential as a kinase inhibitor. Any hits >50% inhibition are considered significant and warrant follow-up dose-response analysis to determine IC₅₀ values.

Tier 3: Hit Deconvolution and Mechanism of Action

A "hit" from any Tier 2 screen is merely the starting point for a more profound investigation. The goal of this phase is to confirm the activity and begin to understand the underlying mechanism.

Caption: A logical workflow for validating and characterizing primary hits.

-

Hit Confirmation : The first step is to re-test the original compound sample. If activity is confirmed, the compound should be resynthesized to ensure the observed activity is not due to an impurity from the initial synthesis.

-

Dose-Response Analysis : Generate a full 10-point dose-response curve to accurately determine potency (IC₅₀, EC₅₀, or MIC).

-

Orthogonal Assays : Confirm the hit using a different assay technology. For a kinase hit identified in a biochemical assay, an orthogonal assay could be a cell-based method that measures the phosphorylation of a known substrate of that kinase.

-

Selectivity Profiling : For a target-based hit (like a kinase), it's crucial to assess selectivity by testing against closely related targets. This helps to understand the potential for off-target effects.

Conclusion and Forward Look

This technical guide proposes a systematic, multi-tiered strategy for the initial biological characterization of 3,5-Dimethoxypicolinonitrile. By starting with foundational physicochemical and cytotoxicity profiling, this workflow establishes a solid basis for interpreting data from subsequent broad screening campaigns. The proposed assays in antimicrobial and kinase biology represent logical starting points based on the compound's structural motifs. This funnel-like approach, from broad screening to specific hit deconvolution, ensures that resources are used efficiently while maximizing the probability of discovering and validating novel biological activity. The data generated from this workflow will provide a comprehensive initial profile of 3,5-Dimethoxypicolinonitrile, enabling an informed decision on its potential for further development in a drug discovery program.

References

- Vertex AI Search, Grounding API. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. NIH.

- Vertex AI Search, Grounding API. (2017). Investigation of Aryl Isonitrile Compounds with Potent, Broad-spectrum Antifungal Activity. PMC - NIH.

- Vertex AI Search, Grounding API. (2021). Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Ana. AABC.

- Vertex AI Search, Grounding API. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH.

- Vertex AI Search, Grounding API. (2023). Natural Compounds of Fungal Origin with Antimicrobial Activity-Potential Cosmetics Applications. PubMed.

- Vertex AI Search, Grounding API. (2010). Therapeutic effect of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile (DMMA) against Staphylococcus aureus infection in a murine model. PubMed.

- Vertex AI Search, Grounding API. (n.d.). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC - NIH.

- Vertex AI Search, Grounding API. (2024). Antifungal activity of 3,3'-dimethoxycurcumin (DMC) against dermatophytes and Candida species. PubMed.

- Vertex AI Search, Grounding API. (n.d.). Antifungal Activity of 3,3'-Dimethoxycurcumin (DMC) against Dermatophytes and Candida Species | Request PDF. ResearchGate.

- Vertex AI Search, Grounding API. (n.d.). Synthesis and Cytotoxicity of Some Rigid Derivatives of Methyl 2,5-dihydroxycinnamate.

- Vertex AI Search, Grounding API. (n.d.). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. PMC - PubMed Central.

- Vertex AI Search, Grounding API. (n.d.). The antimicrobial activity of 3,5,7-trihydroxyflavone isolated from the shoots of Helichrysum aureonitens. PubMed.

- Vertex AI Search, Grounding API. (n.d.). Chemical Profile and Antimicrobial Activity of the Fungus-Growing Termite Strain Macrotermes Bellicosus Used in Traditional Medicine in the Republic of Benin. MDPI.

- Vertex AI Search, Grounding API. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.

- Vertex AI Search, Grounding API. (n.d.). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed.

- Vertex AI Search, Grounding API. (n.d.). SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS. PubMed.

- Vertex AI Search, Grounding API. (n.d.). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. PubMed.

- Vertex AI Search, Grounding API. (n.d.). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. PubMed.

- Vertex AI Search, Grounding API. (n.d.). Phytochemical Properties and In Vitro Biological Activities of Phenolic Compounds from Flower of Clitoria ternatea L.. MDPI.

- Vertex AI Search, Grounding API. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood. Semantic Scholar.

- Vertex AI Search, Grounding API. (2025). Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. MDPI.

- Vertex AI Search, Grounding API. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. NIH.

- Vertex AI Search, Grounding API. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing.

- Vertex AI Search, Grounding API. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Aryl Isonitrile Compounds with Potent, Broad-spectrum Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking the Therapeutic Potential of 3,5-Dimethoxypicolinonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The strategic incorporation of functional groups, such as nitrile and methoxy moieties, can significantly enhance the pharmacological profile of these molecules.[3] This guide delves into the untapped potential of a novel compound, 3,5-Dimethoxypicolinonitrile. While direct research on this specific molecule is nascent, this paper will extrapolate from a wealth of data on structurally related compounds to illuminate its promising therapeutic applications. We will explore its plausible synthesis, potential mechanisms of action in oncology and infectious diseases, and provide detailed, actionable experimental protocols for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals poised to explore the next generation of pyridine-based therapeutics.

Introduction: The Strategic Importance of the Picolinonitrile Scaffold

Picolinonitrile, a pyridine ring substituted with a nitrile group, represents a privileged scaffold in drug discovery. The pyridine ring itself is a bioisostere for benzene and is found in numerous natural products and FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets.

The nitrile group is a versatile functional group that can significantly modulate a molecule's physicochemical and pharmacological properties. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor, often enhancing binding affinity to target proteins.[3] Furthermore, the nitrile moiety is generally metabolically stable and can improve pharmacokinetic profiles.

The addition of two methoxy groups at the 3 and 5 positions of the picolinonitrile scaffold is a deliberate design choice. Methoxy groups are known to influence the electronic properties of aromatic rings and can participate in hydrogen bonding, potentially fine-tuning the molecule's interaction with specific biological targets and enhancing its therapeutic efficacy.[3]

Synthesis of 3,5-Dimethoxypicolinonitrile: A Plausible Route

While a definitive, published synthesis for 3,5-Dimethoxypicolinonitrile is not yet available, a feasible synthetic pathway can be proposed based on modern organic chemistry techniques. A promising approach involves the direct C-H cyanation of the readily available 3,5-dimethoxypyridine precursor.

Recent advancements in photoredox catalysis offer a mild and efficient method for the cyanation of electron-rich aromatic compounds.[4] This method avoids the harsh conditions and toxic reagents associated with traditional cyanation reactions.

Below is a proposed workflow for the synthesis of 3,5-Dimethoxypicolinonitrile.

Diagram 1: Proposed Synthesis of 3,5-Dimethoxypicolinonitrile

Caption: A proposed synthetic workflow for 3,5-Dimethoxypicolinonitrile.

Experimental Protocol: Photoredox-Mediated C-H Cyanation

-

Reaction Setup: In a reaction vessel, combine 3,5-dimethoxypyridine (1 equivalent), an acridinium photoredox catalyst (e.g., 1 mol%), and a cyanide source such as potassium cyanide (2 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE).

-

Reaction Conditions: Sparge the reaction mixture with oxygen for 15 minutes. Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product by column chromatography on silica gel to yield 3,5-Dimethoxypicolinonitrile.

-

Characterization: Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Potential Therapeutic Applications

Based on the biological activities of structurally similar pyridine and picolinonitrile derivatives, 3,5-Dimethoxypicolinonitrile is hypothesized to have significant potential in several therapeutic areas.

Anticancer Activity

The pyridine scaffold is a common feature in a multitude of anticancer agents.[1] The presence of dimethoxy-substituted rings, in particular, has been associated with potent antitumor activity, including the disruption of microtubule polymerization.[1]

Hypothesized Mechanism of Action: Kinase Inhibition

Many picolinonitrile derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The nitrile group can form key hydrogen bonds with the hinge region of the kinase active site, leading to potent and selective inhibition. Substituted aminonitriles have shown potential as kinase inhibitors in in-silico studies.[5]

Diagram 2: Hypothesized Kinase Inhibition by 3,5-Dimethoxypicolinonitrile

Caption: A workflow for evaluating the antimicrobial potential.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Microbial Strains: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

-

Mechanism of Action Studies:

-

Target-Based Assays: If a putative enzyme target is identified, perform in vitro enzyme inhibition assays.

-

Macromolecular Synthesis Inhibition: Evaluate the effect of the compound on the synthesis of DNA, RNA, proteins, and the cell wall in microbial cells.

-

-

Toxicity Assays: Assess the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

| Hypothetical Data Summary: Antimicrobial Activity | |

| Organism | Predicted MIC (µg/mL) |

| Staphylococcus aureus | 1-8 |

| Escherichia coli | 8-32 |

| Candida albicans | 2-16 |

Conclusion and Future Directions

While in its infancy, the exploration of 3,5-Dimethoxypicolinonitrile holds immense promise for the development of novel therapeutics. The strategic combination of the picolinonitrile scaffold with dimethoxy substituents presents a compelling starting point for lead discovery in oncology and infectious diseases. The proposed synthetic route offers a practical means of accessing this molecule for further investigation.

Future research should focus on the synthesis and in-depth biological evaluation of 3,5-Dimethoxypicolinonitrile and a library of its analogs. Structure-activity relationship (SAR) studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a comprehensive framework for initiating these investigations. It is with great anticipation that the scientific community awaits the discoveries that will undoubtedly emerge from the study of this promising new chemical entity.

References

-

Chen, W., et al. (2022). Direct C–H Radiocyanation of Arenes via Organic Photoredox Catalysis. ACS Publications. [Link]

-

ResearchGate. (2022). Pyridine Heterocycles in the Therapy of Oncological Diseases. [Link]

- Google Patents. (Date not available). Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

- Google Patents. (Date not available).

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Role of Pyridine Derivatives in Modern Drug Development. [Link]

-

MDPI. (2022). In Silico Pharmacological Prediction of Substituted Aminonitriles. [Link]

-

MDPI. (2023). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. [Link]

-

MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

-

PubChem. (Date not available). 3,5-Dimethoxypyridine. [Link]

-

ResearchGate. (Date not available). Therapeutic effect of pyridine derivatives. [Link]

-

MDPI. (2018). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. [Link]

- Google Patents. (Date not available).

-

PMC - NIH. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]

-

MDPI. (2018). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxypicolinonitrile

Foreword: Charting a Course to a Niche Pyridine Derivative

The journey to synthesize a specific chemical entity is often one of building upon established principles and adapting known methodologies to new targets. While a singular, seminal publication detailing the ab initio discovery and synthesis of 3,5-Dimethoxypicolinonitrile remains elusive in the surveyed chemical literature, its structural components—a substituted pyridine ring bearing both methoxy and nitrile functionalities—place its synthesis within the realm of well-established heterocyclic chemistry. This guide, therefore, presents a scientifically grounded and plausible synthetic pathway to 3,5-Dimethoxypicolinonitrile, drawing upon authoritative methods for the functionalization of pyridine rings. Our approach is to provide not just a recipe, but a strategic blueprint, elucidating the rationale behind the chosen transformations and offering insights for researchers, scientists, and drug development professionals.

Strategic Overview: A Multi-step Approach to 3,5-Dimethoxypicolinonitrile

The synthesis of 3,5-Dimethoxypicolinonitrile (a compound of significant interest in medicinal and agrochemical research) necessitates a multi-step approach, beginning with a readily accessible pyridine precursor. A logical and efficient strategy involves the introduction of the methoxy groups onto the pyridine core, followed by the installation of the nitrile function at the 2-position. This sequence is often dictated by the directing effects of the substituents and the reactivity of the pyridine ring at each stage.

Our proposed synthetic route commences with 2-amino-3,5-dihydroxypyridine, a commercially available starting material. The synthesis will proceed through the following key transformations:

-

Diazotization and Halogenation (Sandmeyer-type Reaction): Conversion of the amino group to a diazonium salt, followed by its displacement with a halide to introduce a handle for subsequent cyanation.

-

Williamson Ether Synthesis: Methylation of the hydroxyl groups to form the desired dimethoxy substituents.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the halide with a cyanide nucleophile to yield the final product.

This pathway is selected for its reliability, the wealth of literature supporting each transformation, and the relatively mild conditions that can be employed, which are favorable for preserving the integrity of the substituted pyridine ring.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Chloro-3,5-dihydroxypyridine

The initial step involves the conversion of 2-amino-3,5-dihydroxypyridine to 2-chloro-3,5-dihydroxypyridine. A modified Sandmeyer reaction is a classic and effective method for this transformation.[1][2][3][4]

Experimental Protocol:

-

To a stirred suspension of 2-amino-3,5-dihydroxypyridine (1.0 eq.) in concentrated hydrochloric acid (approx. 6 M) at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared.

-

The cold diazonium salt solution is then added slowly to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) will be observed.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete reaction.

-

After cooling, the mixture is neutralized with a suitable base (e.g., sodium carbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-3,5-dihydroxypyridine, which can be purified by column chromatography or recrystallization.

Causality and Expertise: The use of low temperatures is critical during diazotization to prevent the premature decomposition of the unstable diazonium salt. Copper(I) chloride catalyzes the displacement of the diazonium group with a chloride ion via a radical-nucleophilic aromatic substitution mechanism.[1][2] Heating the reaction mixture after the addition of the diazonium salt helps to drive the reaction to completion.

Diagram of the Sandmeyer Reaction:

Caption: Sandmeyer reaction for the synthesis of 2-chloro-3,5-dihydroxypyridine.

Step 2: Synthesis of 2-Chloro-3,5-dimethoxypyridine

The hydroxyl groups of 2-chloro-3,5-dihydroxypyridine are converted to methoxy groups via a Williamson ether synthesis.

Experimental Protocol:

-

To a solution of 2-chloro-3,5-dihydroxypyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetone), a base such as potassium carbonate (2.5 eq.) is added.

-

The mixture is stirred at room temperature for 30 minutes to form the corresponding diphenoxide.

-

A methylating agent, such as dimethyl sulfate or methyl iodide (2.2 eq.), is added dropwise to the suspension.

-

The reaction mixture is then heated to 50-60 °C and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel.

Causality and Expertise: The use of a strong base is necessary to deprotonate the phenolic hydroxyl groups, making them nucleophilic. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. An excess of the methylating agent and base is used to ensure complete methylation of both hydroxyl groups.

Step 3: Synthesis of 3,5-Dimethoxypicolinonitrile

The final step is the introduction of the nitrile group via a nucleophilic aromatic substitution of the chloride. The Rosenmund-von Braun reaction is a well-established method for this transformation.[5]

Experimental Protocol:

-

A mixture of 2-chloro-3,5-dimethoxypyridine (1.0 eq.) and copper(I) cyanide (1.2 eq.) in a high-boiling polar aprotic solvent such as DMF or NMP is heated under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction temperature is typically maintained between 150-200 °C, and the progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate or toluene).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 3,5-Dimethoxypicolinonitrile is then purified by column chromatography or recrystallization.

Causality and Expertise: The electron-withdrawing nature of the pyridine nitrogen and the nitrile group facilitates the nucleophilic aromatic substitution. Copper(I) cyanide is used as the cyanide source, and it also catalyzes the reaction. The high reaction temperature is necessary to overcome the activation energy for the substitution on the electron-rich pyridine ring. The workup with ferric chloride is a standard procedure to break down the stable copper-nitrile complexes formed during the reaction.

Diagram of the Synthetic Workflow:

Caption: Proposed synthetic pathway to 3,5-Dimethoxypicolinonitrile.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Transformation |

| 2-Amino-3,5-dihydroxypyridine | C5H6N2O2 | 126.11 | Starting Material |

| 2-Chloro-3,5-dihydroxypyridine | C5H4ClNO2 | 145.55 | Diazotization followed by Sandmeyer Reaction |

| 2-Chloro-3,5-dimethoxypyridine | C7H8ClNO2 | 173.60 | Williamson Ether Synthesis |

| 3,5-Dimethoxypicolinonitrile | C8H8N2O2 | 164.16 | Nucleophilic Aromatic Substitution (Rosenmund-von Braun) |

Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically sound synthetic route to 3,5-Dimethoxypicolinonitrile. While the initial discovery and synthesis of this specific molecule are not prominently documented, the presented pathway leverages well-established and reliable chemical transformations. The detailed protocols and mechanistic discussions provide a solid foundation for researchers to successfully synthesize this valuable compound.

Future work in this area could focus on the development of more efficient and environmentally benign synthetic methods. For instance, exploring palladium-catalyzed cyanation reactions could offer milder reaction conditions and broader substrate scope. Furthermore, a thorough investigation into the biological activities of 3,5-Dimethoxypicolinonitrile and its derivatives could unveil new therapeutic or agrochemical applications, further highlighting the importance of efficient synthetic access to this class of compounds.

References

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(1), 1633–1635. [Link]

-

Comins, D. L., & Abdullah, A. H. (1985). A convenient synthesis of 3,5-disubstituted pyridines. The Journal of Organic Chemistry, 50(22), 4410–4411. [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Boyd, G. V. (1991). Synthesis of 3-Nitropyridines. Chemical Reviews, 91(3), 339–361. [Link]

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry and Biochemistry and the Role of Heterocycles in Science, Technology, Medicine and Agriculture. John Wiley & Sons.

-

Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

-

Galli, C. (1988). Radical reactions of diazonium salts. Chemical Reviews, 88(5), 765–792. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Eicher, T., Hauptmann, S., & Speicher, A. (2013).

-

Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779–794. [Link]

-

Doyle, M. P., & Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. A convenient and general method for the synthesis of aryl and heteroaryl chlorides and bromides. The Journal of Organic Chemistry, 44(9), 1572–1574. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]

An In-depth Technical Guide to Investigating the Mechanism of Action of 3,5-Dimethoxypicolinonitrile

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action of the novel small molecule, 3,5-Dimethoxypicolinonitrile. This document is designed to be a practical resource, blending established methodologies with strategic insights to facilitate a thorough elucidation of its biological activity.

Introduction: The Imperative to Uncover the "How"

The discovery of novel bioactive small molecules is a cornerstone of therapeutic advancement. 3,5-Dimethoxypicolinonitrile, a compound with structural similarities to classes of molecules known to exhibit potent biological activities, represents a promising candidate for further investigation. While preliminary screening may reveal a desired phenotypic effect, such as anticancer activity, a deep understanding of its mechanism of action is paramount for its progression as a potential therapeutic agent. Elucidating the precise molecular target(s) and the subsequent signaling pathways modulated by this compound is critical for predicting efficacy, understanding potential off-target effects, and identifying patient populations who are most likely to respond.

This guide will outline a multi-tiered, logical workflow to systematically dissect the mechanism of action of 3,5-Dimethoxypicolinonitrile, commencing with unbiased target identification and culminating in the characterization of its impact on cellular signaling and function.

Part 1: Unbiased Identification of Molecular Targets

The initial and most critical step is to identify the direct binding partners of 3,5-Dimethoxypicolinonitrile within the proteome. This can be achieved through several powerful techniques, with affinity chromatography coupled with mass spectrometry being a robust and widely used approach.[1][2][3]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

This method involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate. Subsequent identification of these proteins is achieved through mass spectrometry.

Caption: Workflow for target identification using AC-MS.

Detailed Protocol: Photo-Affinity Chromatography

A more advanced iteration of this technique, photo-affinity labeling, incorporates a photo-reactive group into the affinity probe. This allows for covalent cross-linking of the probe to its target upon UV irradiation, which can help to capture transient or low-affinity interactions.[4]

1. Synthesis of a Photo-Affinity Probe:

-

Modify 3,5-Dimethoxypicolinonitrile with a linker and a biotin tag for affinity purification, and a photo-activatable group (e.g., a diazirine or benzophenone). The linker position should be chosen based on structure-activity relationship (SAR) data to minimize disruption of the compound's biological activity.

2. Cell Culture and Lysis:

-

Culture a relevant cancer cell line (e.g., a panel of breast, lung, and colon cancer cell lines) to a high density.

-

Harvest and lyse the cells under non-denaturing conditions to preserve protein structure and interactions. A common lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

3. Incubation and Photo-Crosslinking:

-

Incubate the cell lysate with the photo-affinity probe.

-

Irradiate the mixture with UV light (typically 365 nm) to induce covalent cross-linking between the probe and its binding partners.

4. Affinity Purification:

-

Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5. Elution and Protein Identification:

-

Elute the captured proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise unique protein bands and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

6. Data Analysis:

-

Analyze the mass spectrometry data using a protein identification software (e.g., Mascot, Sequest) to identify the proteins.

-

Prioritize candidate targets based on abundance, specificity (absence in control pull-downs), and known biological relevance.

Part 2: In Vitro Validation of Target Engagement

Once candidate targets are identified, the next step is to validate the direct interaction between 3,5-Dimethoxypicolinonitrile and the purified target protein(s) in a cell-free system. Based on the activities of structurally related compounds, potential targets could include tubulin or protein kinases like EGFR.

Case Study 1: Tubulin Polymerization Assay

If tubulin is identified as a potential target, an in vitro tubulin polymerization assay can directly measure the effect of the compound on microtubule dynamics.[6][7]

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter.[6][7]

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

-

Reagents and Preparation:

-

Purified tubulin (>99% pure).

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

GTP stock solution (100 mM).

-

Glycerol.

-

Fluorescent reporter dye that binds to polymerized microtubules.

-

Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer).

-

Test compound: 3,5-Dimethoxypicolinonitrile dissolved in an appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in GTB supplemented with GTP (1 mM), glycerol (15%), and the fluorescent reporter.

-

In a pre-warmed 96-well plate, add the test compound at various concentrations, positive controls, and a vehicle control.

-

Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.